molecular formula C13H16N2O B12786762 Efaroxan, (S)- CAS No. 143249-86-9

Efaroxan, (S)-

Cat. No.: B12786762
CAS No.: 143249-86-9
M. Wt: 216.28 g/mol
InChI Key: RATZLMXRALDSJW-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Types of Reactions

Efaroxan undergoes various chemical reactions, including:

    Oxidation: Efaroxan can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: The compound can be reduced, particularly during its synthesis when catalytic hydrogenation is employed.

    Substitution: Efaroxan can participate in substitution reactions, especially during its synthesis when intermediates are formed through nucleophilic substitution.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon is commonly used as a catalyst.

    Saponification: Sodium hydroxide is used to hydrolyze esters.

    Thionyl Chloride: Used to convert carboxylic acids to acid chlorides.

    Sodium Hydride: Employed for deprotonation reactions.

Major Products Formed

The major products formed during the synthesis of Efaroxan include ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate and 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Efaroxan is unique in its dual antagonistic activity on both α2-adrenergic receptors and imidazoline receptors . This dual action makes it a valuable tool for studying the interplay between these receptor systems and their role in insulin release and glucose metabolism.

Properties

CAS No.

143249-86-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[(2S)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m0/s1

InChI Key

RATZLMXRALDSJW-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@]1(CC2=CC=CC=C2O1)C3=NCCN3

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Origin of Product

United States

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